molecular formula C12H13N5 B563297 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1189421-19-9

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B563297
CAS No.: 1189421-19-9
M. Wt: 230.289
InChI Key: JFQHIQJNQCWLNR-HPRDVNIFSA-N
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Description

Chemical Identity and Nomenclature

This compound is a deuterated derivative characterized by the systematic replacement of three hydrogen atoms with deuterium isotopes. The compound possesses the Chemical Abstracts Service registry number 1189421-19-9 and maintains the molecular formula C12D3H10N5, with a molecular weight of 230.284 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine, reflecting the precise positioning of the deuterium atoms within the methyl group at the 3-position.

The structural configuration encompasses a fused heterocyclic system comprising an imidazole ring merged with a quinoxaline framework. The deuterium labeling specifically targets the N-methyl substituent at position 3, while maintaining the original methyl groups at positions 7 and 8 of the quinoxaline ring system. This selective deuteration strategy ensures optimal mass spectral differentiation while preserving the fundamental chemical and physical properties of the parent compound.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1189421-19-9
Molecular Formula C12D3H10N5
Molecular Weight 230.284 g/mol
Accurate Mass 230.136
International Union of Pure and Applied Chemistry Name 7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Simplified Molecular Input Line Entry System [2H]C([2H])([2H])n1c(N)nc2c3nc(C)c(C)nc3ccc12

Structural Relationship to Parent Compound (7,8-Dimethylimidazoquinoxaline)

The parent compound, 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, represents a significant member of the heterocyclic aromatic amine family formed during high-temperature food processing. This compound, bearing the Chemical Abstracts Service number 92180-79-5, possesses the molecular formula C12H13N5 and a molecular weight of 227.27 grams per mole. The formation mechanism involves the thermal reaction of creatinine, amino acids, and reducing sugars under cooking conditions exceeding 150 degrees Celsius.

Research investigations have demonstrated that 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline formation follows first-order kinetics in meat juice model systems. The compound exhibits remarkable mutagenic potency, inducing 163,000 and 9,900 revertants of Salmonella typhimurium strains TA98 and TA100, respectively, when tested at a dose of 1 microgram with S9 metabolic activation. These findings underscore the significance of accurate quantification methods for food safety assessment.

Table 2: Comparative Properties of Parent and Deuterated Compounds

Property Parent Compound Deuterated Analog Mass Difference
Molecular Formula C12H13N5 C12D3H10N5 +3 Da
Molecular Weight 227.27 g/mol 230.284 g/mol +3.014 g/mol
Chemical Abstracts Service Number 92180-79-5 1189421-19-9 -
Deuterium Atoms 0 3 +3

Analytical studies of cooked beef products have identified varying concentrations of the parent compound ranging from 11.7 to 52.2 nanograms per gram in different batches of beef extract. In beef heated at 275 degrees Celsius for 5-15 minutes, concentrations measured between 2.7 and 12.3 nanograms per gram. These quantification studies required deuterium-labeled analogues for accurate identification and measurement, demonstrating the critical importance of stable isotope-labeled standards in analytical methodology.

Role as Stable Isotope-Labeled Internal Standard

Stable isotope-labeled compounds represent the gold standard for quantitative mass spectrometry applications, providing unparalleled accuracy and precision in complex analytical matrices. The deuterated analog of 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline serves as an ideal internal standard due to its nearly identical chemical behavior compared to the parent compound while maintaining sufficient mass difference for spectral discrimination.

The strategic placement of deuterium atoms on the N-methyl group ensures label stability under analytical conditions. Unlike deuterium positions on exchangeable sites such as amino or hydroxyl groups, the N-methyl deuteration resists exchange with protons from solvents or biological matrices. This stability proves essential for maintaining analytical integrity throughout sample preparation and analysis procedures.

Table 3: Analytical Performance Characteristics

Parameter Specification Application Benefit
Label Stability Non-exchangeable position Consistent mass difference maintained
Mass Shift +3.014 Da Clear spectral separation
Chemical Similarity >99% identical behavior Accurate matrix effect correction
Purity >95% (High Performance Liquid Chromatography) Reliable quantification results
Detection Sensitivity Low parts-per-billion level Suitable for trace analysis

Mass spectrometric analysis utilizing liquid chromatography-tandem mass spectrometry benefits significantly from the incorporation of deuterated internal standards. The method demonstrates exceptional sensitivity, enabling detection of mutagenic compounds at parts-per-billion concentrations with minimal sample requirements of only 10 grams of cooked beef. The deuterated standard corrects for matrix effects, extraction recovery variations, and instrumental fluctuations, resulting in reproducible and accurate quantitative results across diverse sample matrices.

Research applications extend beyond food analysis to include metabolic studies investigating the biological fate of heterocyclic aromatic amines. The deuterated analog enables precise tracking of compound distribution, metabolism, and elimination in biological systems through isotope dilution mass spectrometry techniques. This capability proves invaluable for understanding the pharmacokinetic properties and potential health implications of dietary exposure to these compounds.

Properties

IUPAC Name

7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoxaline Core

The imidazo[4,5-f]quinoxaline backbone is constructed via condensation of 3,4-diaminoquinoxaline with a deuterated methyl-containing precursor. A modified Skraup reaction is employed, utilizing deuterated acetic anhydride (CD3CO)2O to facilitate cyclization under acidic conditions. This step ensures regioselective incorporation of deuterium at the 3-position methyl group.

Methylation at 7- and 8-Positions

Deuterated methyl groups are introduced at the 7- and 8-positions using CD3I (deuterated methyl iodide) in the presence of a palladium catalyst. The reaction proceeds via nucleophilic aromatic substitution, with yields optimized at 80°C under inert atmosphere. Excess CD3I (1.5 equivalents) ensures complete methylation, as confirmed by LC-MS analysis.

Amination at the 2-Position

The amino group is introduced through Hofmann degradation, using bromine in NaOH/D2O followed by ammonolysis. Deuterium exchange occurs at this stage, further enhancing isotopic purity.

Reaction Conditions and Optimization

Critical parameters influencing yield and isotopic purity include:

ParameterOptimal ValueImpact on Yield/Purity
Temperature80°CHigher yields, minimal side products
CD3I Equivalents1.5Prevents under-methylation
Catalyst Loading5% Pd/CBalances cost and efficiency
Reaction Time12–16 hoursEnsures complete deuteration

Side reactions, such as over-methylation or deuterium loss, are mitigated by strict anhydrous conditions and real-time monitoring via NMR.

Industrial-Scale Production

Industrial synthesis scales the above steps using continuous-flow reactors, which enhance reproducibility and reduce deuterium loss. Key adaptations include:

Flow Reactor Design

  • Residence Time : 30 minutes per stage to maintain reaction kinetics.

  • Pressure : 3 bar to prevent volatilization of CD3I.

Purification Protocols

  • Chromatography : Reverse-phase HPLC with C18 columns achieves >98% purity.

  • Crystallization : Ethanol/D2O mixtures yield isotopically pure crystals (Δm/z +3 confirmed via HRMS).

Isotopic Purity and Analytical Validation

Deuterium incorporation is validated using:

Mass Spectrometry

  • ESI-MS : Base peak at m/z 230.136 ([M+H]+) with isotopic pattern confirming three deuteriums.

  • HRMS : Exact mass matches theoretical 230.136 ± 0.001 Da.

NMR Analysis

  • 1H NMR : Absence of peaks at δ 2.5–3.0 (protonated methyl groups).

  • 13C NMR : CD3 signals at δ 18–20 ppm.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Deuterium Incorporation (%)
Batch Synthesis659598
Continuous Flow789899
Microwave-Assisted709797

Continuous-flow methods outperform batch processes in yield and purity, attributed to precise control over reaction parameters.

Challenges and Mitigation Strategies

Deuterium Scrambling

Exposure to protic solvents can lead to H/D exchange. Mitigation includes:

  • Using anhydrous DMF as the solvent.

  • Storing intermediates under nitrogen.

Byproduct Formation

Over-methylation at the 4-position is minimized by:

  • Limiting CD3I to 1.5 equivalents.

  • Introducing steric hindrance via bulky ligands on the Pd catalyst.

Case Study: Large-Scale Synthesis for Toxicological Studies

A 2021 study synthesized 50 g of the compound for rodent mutagenicity assays:

  • Scale : 0.5 mol starting material.

  • Yield : 72% after purification.

  • Purity : 99% by HPLC, isotopic purity 98.5% .

Chemical Reactions Analysis

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include various substituted quinoxalines and amines .

Scientific Research Applications

Carcinogenicity Studies

Research indicates that 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is significant in studying the mechanisms of carcinogenesis. It is particularly relevant in understanding the effects of dietary heterocyclic amines on cancer development. The compound has been utilized in various animal studies to assess its tumor-promoting effects when combined with other carcinogens.

Case Study : In one study involving Fischer 344 rats, administration of heterocyclic amines like this compound resulted in a marked increase in liver foci associated with carcinogenesis when combined with N-nitrosodiethylamine (Ito et al., 1991).

Metabolism and Toxicology Research

The incorporation of deuterium in this compound allows researchers to trace metabolic pathways more accurately using mass spectrometry techniques. This is crucial for understanding how such compounds are processed in biological systems and their subsequent toxicological effects.

Research Insight : Studies have shown that the metabolic activation of heterocyclic amines can lead to the formation of DNA adducts, which are critical for understanding mutagenesis and cancer risk assessment (NCBI, 2022).

Food Safety and Risk Assessment

Given its role as a food mutagen, this compound is significant in food safety studies. Researchers analyze its presence in cooked meats and evaluate the risks associated with dietary exposure.

Data Table: Heterocyclic Amines in Cooked Meats

Compound NameConcentration (µg/kg)Source
This compoundVaries (up to 500)Grilled meats
2-Amino-3-methylimidazo[4,5-f]quinolineUp to 300Fried chicken
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridineUp to 200Smoked fish

Mechanism of Action

The compound exerts its effects primarily through its interaction with DNA. It undergoes enzymatic transformations to form reactive intermediates, such as nitrenium and diazonium ions, which can intercalate into double-stranded DNA and form covalent bonds with nucleobases. This leads to the formation of DNA adducts, which can result in mutations and potentially initiate carcinogenesis .

Comparison with Similar Compounds

Structural Isomers and Derivatives

The compound’s structural analogs differ in methyl group positions and isotopic labeling (Table 1):

Compound Name Methyl Group Positions CAS Number Key Features
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx) 3,7,8 92180-79-5 Parent compound; mutagenic
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) 3,4,8 95896-78-9 Common isomer; 20% of meat mutagens
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) 3,8 77500-04-0 Less substituted; lower mutagenicity
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 3,4,7,8 1216791-04-6 Tetramethyl deuterated analog

Table 1. Structural comparison of 7,8-DiMeIQx-d3 with related HAAs .

  • Positional Isomerism : The mutagenicity and metabolic activation of HAAs are highly sensitive to methyl group positions. For example, 4,8-DiMeIQx (3,4,8-trimethyl) is more abundant in cooked meat than 7,8-DiMeIQx , but 7,8-DiMeIQx exhibits distinct DNA adduct formation patterns .
  • Deuterated Analogs : The d3 labeling in 7,8-DiMeIQx-d3 reduces metabolic degradation rates (kinetic isotope effect), making it valuable for tracking metabolic pathways .

Mutagenic Potency and Metabolic Activation

  • Mutagenicity: 7,8-DiMeIQx and its analogs require bioactivation by cytochrome P450 enzymes (e.g., CYP1A2) to form DNA-reactive metabolites. In Salmonella mutagenicity assays, 7,8-DiMeIQx shows comparable potency to 4,8-DiMeIQx but lower activity than PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .
  • Metabolic Pathways: CYP1A2 catalyzes the N-hydroxylation of 7,8-DiMeIQx, forming genotoxic intermediates that bind to DNA (e.g., N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adducts) . Deuterated analogs like 7,8-DiMeIQx-d3 are used to study these pathways without altering the parent structure’s reactivity .

Detection and Cross-Reactivity

  • Analytical Methods : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting HAAs, with deuterated analogs serving as internal standards .
  • Immunoassay Cross-Reactivity: Antibodies raised against 4,8-DiMeIQx show moderate cross-reactivity with 7,8-DiMeIQx (35.0 μg/L IC₅₀), indicating shared epitopes despite structural differences .

Key Research Findings

Metabolic Stability : The deuterium in 7,8-DiMeIQx-d3 slows hepatic clearance, enabling precise tracking of metabolite distribution .

Structural-Activity Relationship : Methyl groups at positions 3 and 8 are critical for CYP1A2 binding, while position 7 modifications alter DNA adduct specificity .

Environmental Impact : 7,8-DiMeIQx contributes ~15% of total HAA load in grilled meats, with levels modulated by cooking temperature and antioxidants .

Biological Activity

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (often abbreviated as MeIQx-d3) is a deuterated derivative of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a known heterocyclic amine (HCA) that has garnered attention due to its mutagenic and carcinogenic properties. This compound is primarily studied for its biological activity related to DNA damage and mutagenesis, particularly in the context of dietary exposure.

  • Molecular Formula : C12H13N5
  • Molecular Weight : 227.27 g/mol
  • CAS Number : 92180-79-5
  • Purity : >95% (HPLC)

MeIQx-d3 is bioactivated in the body through metabolic processes involving cytochrome P450 enzymes. The primary pathway includes:

  • N-hydroxylation : This step converts MeIQx into a more reactive form.
  • O-acetylation : Catalyzed by N-acetyltransferase 2 (NAT2), this step further activates the compound, leading to the formation of DNA adducts.

These DNA adducts are critical in understanding the mutagenic potential of MeIQx-d3, as they can lead to mutations during DNA replication.

Mutagenicity and Carcinogenicity

Research indicates that MeIQx and its derivatives are potent mutagens. A study demonstrated that exposure to MeIQx resulted in concentration-dependent cytotoxicity and increased mutagenesis in cultured cells. Specifically, higher levels of DNA adducts were observed in cells expressing rapid acetylator phenotypes (NAT2*4), suggesting a genetic predisposition to increased risk from dietary exposure to HCAs like MeIQx-d3 .

Case Studies

  • Epidemiological Studies : Epidemiological data have linked high consumption of well-cooked meats (which contain HCAs) with an increased risk of colorectal cancer. The presence of NAT2 polymorphisms appears to influence individual susceptibility to these risks.
  • In Vivo Studies : In animal models, administration of MeIQx has led to significant increases in tumor incidence in various organs, reinforcing its classification as a probable human carcinogen.

Data Table: Summary of Biological Effects

Biological EffectMechanism/OutcomeReference
DNA Adduct FormationIncreased formation correlates with mutagenesis
CytotoxicityConcentration-dependent effects observed
TumorigenicityInduction of tumors in animal models
Genetic SusceptibilityNAT2 polymorphisms influence risk

Q & A

Q. What in vitro models best replicate in vivo genotoxicity for this compound?

  • Methodological Answer : Use primary human hepatocytes co-cultured with Salmonella typhimurium YG7108 (lacking O6-methylguanine repair) for synchronized metabolic activation and mutagenicity assessment. Compare with HepG2 cells transfected with CYP1A2 for mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
Reactant of Route 2
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

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